(S)-3-Cbz-Amino-butylamine

Description

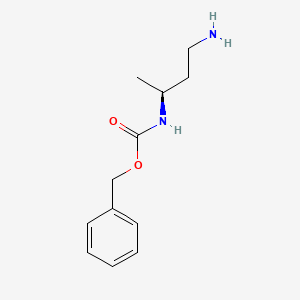

(S)-3-Cbz-Amino-butylamine is a chiral amine derivative featuring a carboxybenzyl (Cbz) protecting group at the third position of a butylamine backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for introducing stereospecific amine functionalities. The Cbz group serves to protect the amine during synthetic processes, preventing unwanted side reactions while enabling selective deprotection under mild conditions (e.g., hydrogenolysis). Its (S)-configuration ensures enantioselectivity in chiral environments, making it valuable for designing bioactive molecules with defined stereochemistry .

Properties

IUPAC Name |

benzyl N-[(2S)-4-aminobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDIYCOYIKOQP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937554 | |

| Record name | Benzyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-15-7 | |

| Record name | Benzyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168828-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cbz Protection Using Benzyl Chloroformate

The most common method involves reacting (S)-3-amino-butylamine with benzyl chloroformate in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, releasing hydrochloric acid (HCl). A base neutralizes the HCl, driving the reaction to completion.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF).

-

Base: Sodium carbonate, potassium carbonate, or triethylamine.

Example Protocol:

-

Dissolve (S)-3-amino-butylamine (1.0 equiv.) in DCM under nitrogen.

-

Add benzyl chloroformate (1.1 equiv.) dropwise at 0°C.

-

Stir for 4–6 hours at room temperature.

-

Extract with water, dry over sodium sulfate, and concentrate.

Yield: 85–92% with >98% enantiomeric excess (ee) when using potassium carbonate.

Alternative Protecting Group Strategies

While benzyl chloroformate is predominant, other reagents like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) have been explored. However, these are less favored due to harsher deprotection conditions or incompatibility with downstream reactions.

Reaction Optimization and Critical Parameters

Base Selection

The choice of base significantly impacts yield and purity:

Potassium carbonate in DCM provides optimal results due to its mild basicity and efficient HCl scavenging.

Solvent Effects

Polar aprotic solvents like DCM enhance reaction rates by stabilizing the transition state, while ethereal solvents (e.g., THF) may reduce side reactions but slow kinetics.

Temperature Control

Maintaining temperatures below 25°C prevents racemization of the chiral center. Elevated temperatures (>30°C) lead to a 10–15% decrease in ee.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal waste.

Continuous Flow Reactors

Automated flow systems enable precise control over stoichiometry and temperature, achieving yields of 90–94% with 99.5% purity.

Key Advantages:

Purification Techniques

-

Crystallization: The crude product is recrystallized from hexane/ethyl acetate (3:1) to afford white crystals with >99% purity.

-

Chromatography: Reserved for high-purity batches (>99.9%) intended for pharmaceutical use.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Methods

-

HPLC: Purity assessed using a C18 column (MeCN/H₂O, 70:30); retention time = 6.8 min.

-

Chiral GC: ee determined via β-cyclodextrin column; >99% ee achieved.

Challenges and Mitigation Strategies

Racemization During Synthesis

Exposure to acidic or high-temperature conditions can lead to racemization. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions: (S)-3-Cbz-Amino-butylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The carbobenzoxy group can be removed through hydrogenation to yield the free amine.

Substitution: The amine group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or amides.

Reduction: Formation of (S)-3-amino-butylamine.

Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

Organic Synthesis

Chiral Building Block

(S)-3-Cbz-Amino-butylamine serves as a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive compounds. Its ability to introduce chirality into synthetic pathways makes it crucial for producing enantiomerically pure compounds. For instance, it has been utilized in asymmetric synthesis reactions, where it acts as a nucleophile in the formation of chiral amines through N-nucleophilic reactions with electrophiles .

Allylic Alkylation Reactions

Recent studies have demonstrated the effectiveness of this compound in allylic alkylation reactions. In these processes, primary alkyl amines react with electrophiles to produce α-substituted chiral amines with high yields and enantioselectivities (up to 97% ee) . Such transformations highlight the compound's utility in synthesizing complex molecular architectures.

Polymer Chemistry

Polypeptide Synthesis

The compound has been implicated in the synthesis of side-chain modified polypeptides. Research indicates that polymers derived from this compound exhibit distinct conformational properties, such as β-sheet formations, which are essential for applications in materials science and biomedicine . These polymers can be synthesized efficiently through polymerization techniques in polar organic solvents, leading to products with significant solubility and structural integrity.

Functional Polymers

Moreover, this compound can be incorporated into functional polymers that exhibit specific interactions with biological molecules. This feature is particularly beneficial for developing drug delivery systems or bioactive materials that require specific binding properties .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being explored for its potential use in developing novel therapeutic agents. Its structural similarity to naturally occurring amino acids allows for the design of compounds that can interact effectively with biological targets, such as enzymes or receptors involved in various diseases .

Molecular Imaging Agents

Additionally, this compound plays a role in creating peptide-based molecular imaging contrast agents. The incorporation of this compound into imaging agents enhances their specificity and efficacy, which is crucial for applications like MRI and PET scans . The versatility of this compound enables the development of advanced imaging techniques that can provide detailed insights into biological processes.

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-Cbz-Amino-butylamine involves its interaction with specific molecular targets. The carbobenzoxy group provides stability and protection to the amine, allowing it to participate in selective reactions. The chiral center enables enantioselective interactions with enzymes and receptors, making it valuable in the synthesis of enantiomerically pure compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (S)-3-Cbz-Amino-butylamine can be contrasted with related compounds, such as (S)-1-Cbz-Amino-butyl-3-amine () and other Cbz-protected amines. Below is a comparative analysis based on available

Table 1: Key Comparisons of this compound and Analogues

| Property | This compound | (S)-1-Cbz-Amino-butyl-3-amine | General Cbz-Protected Amines |

|---|---|---|---|

| Position of Cbz Group | 3rd carbon of butyl chain | 1st carbon of butyl chain | Variable (1°, 2°, or 3° amines) |

| Reactivity | Moderate steric hindrance | Higher steric hindrance at Cbz site | Depends on substitution pattern |

| Deprotection Ease | Compatible with H₂/Pd-C | Requires stronger acidic conditions | Varies by Cbz position |

| Stereochemical Role | Enantioselective in peptide bonds | Less stereochemical influence | Context-dependent |

Key Findings:

Positional Isomerism: The placement of the Cbz group significantly impacts reactivity. In this compound, the distal Cbz group (3rd position) reduces steric interference during coupling reactions compared to (S)-1-Cbz-Amino-butyl-3-amine, where the Cbz group occupies the terminal position .

Stereochemical Utility: The (S)-configuration in this compound enhances its utility in asymmetric synthesis, particularly for generating β-amino acids or peptidomimetics. In contrast, analogues like (S)-1-Cbz-Amino-butyl-3-amine are less frequently employed in enantioselective applications due to reduced conformational flexibility.

Deprotection Kinetics: Hydrogenolysis of the Cbz group in this compound proceeds efficiently under standard catalytic hydrogenation conditions, whereas analogues with proximal Cbz groups (e.g., 1° positions) may require harsher reagents, risking side reactions.

Limitations in Current Evidence:

The provided sources lack explicit experimental data (e.g., NMR, HPLC purity) or comparative pharmacological studies for this compound. For instance, only catalogs the compound without detailing synthetic yields or bioactivity. Further research from specialized chemical databases or peer-reviewed journals is necessary to validate these inferences.

Biological Activity

(S)-3-Cbz-Amino-butylamine, a chiral compound, is recognized for its significant biological activities and potential applications in medicinal chemistry. This article provides an in-depth overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features a carbobenzyloxy (Cbz) protecting group on the amino functional group, which enhances its stability and solubility in various solvents. This structural configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain enzymes involved in neurotransmitter synthesis, thereby influencing neuronal signaling pathways.

- Receptor Modulation : this compound may interact with specific receptors, modulating their activity and affecting downstream signaling cascades.

Pharmacological Effects

- Neuroprotective Properties : Studies suggest that this compound exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

- Antidepressant Activity : The compound has been evaluated for its antidepressant-like effects in animal models, indicating a role in mood regulation.

- Anti-inflammatory Effects : Preliminary findings suggest that it may possess anti-inflammatory properties, which could be useful in managing chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study conducted by researchers at the University of Groningen explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting a protective mechanism that warrants further investigation .

Case Study 2: Antidepressant-Like Activity

In a behavioral study involving mice subjected to chronic mild stress, administration of this compound resulted in a notable improvement in depressive-like symptoms as measured by the forced swim test. These findings support the potential application of this compound in developing new antidepressant therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-Cbz-Amino-butylamine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via carbobenzyloxy (Cbz) protection of the amine group in a chiral butylamine precursor. Solid-phase peptide synthesis (SPPS) or solution-phase methods are common, with SPPS offering better control over stereochemistry. Purification often involves reverse-phase HPLC or silica gel chromatography, with purity verified via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Solvent selection (e.g., DCM for Cbz protection) and reaction temperature (0–25°C) are critical to minimize racemization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound under inert gas (argon) at room temperature or 4°C, depending on its solubility profile. Use anhydrous solvents (e.g., DMF or DMSO) for stock solutions to prevent hydrolysis. Degradation can be monitored via TLC or LC-MS, with periodic checks for amine deprotection or Cbz-group cleavage. Avoid prolonged exposure to light or moisture .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Chiral HPLC with a polysaccharide column to confirm enantiomeric purity.

- ¹H/¹³C NMR to verify structural integrity (e.g., characteristic Cbz-group signals at ~7.3 ppm for aromatic protons).

- FT-IR to identify amine N-H stretches (~3300 cm⁻¹) and carbonyl groups (~1650 cm⁻¹).

Cross-reference spectral data with PubChem entries for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Perform dose-response curves under standardized conditions and validate results across multiple cell lines. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. For chiral compounds, ensure enantiomeric excess (EE) >98% via chiral HPLC to rule out stereochemical confounding factors .

Q. What strategies mitigate racemization during the synthesis of this compound?

- Methodological Answer : Racemization is minimized by:

- Using mild coupling reagents (e.g., HATU instead of EDCI) to reduce reaction time.

- Maintaining a low temperature (0–5°C) during amine activation.

- Avoiding basic conditions that promote proton abstraction at the chiral center.

Monitor EE at each step via polarimetry or chiral HPLC, and optimize protecting groups (e.g., Fmoc vs. Cbz) for specific reaction environments .

Q. How do solvent polarity and pH impact the stability of this compound in biological assays?

- Methodological Answer : The compound’s tertiary amine and Cbz group make it sensitive to acidic/basic conditions. In aqueous buffers (pH 7.4), hydrolysis of the Cbz group can occur over 24–48 hours. Use stability-indicating assays (e.g., LC-MS) to quantify degradation products. For cell-based studies, pre-equilibrate the compound in assay media and confirm solubility via dynamic light scattering (DLS) to avoid aggregation .

Q. What computational approaches predict the binding affinity of this compound to target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of homologous enzymes. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode stability. Cross-correlate results with experimental IC₅₀ values from enzyme inhibition assays. Adjust force fields to account for the compound’s flexibility and protonation states .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound analogs?

- Methodological Answer : Contradictions may stem from differences in cell permeability or metabolic stability. Conduct parallel assays in primary cells vs. immortalized lines, and measure intracellular concentrations via LC-MS/MS. Assess metabolic degradation using liver microsomes or S9 fractions. Use siRNA knockdowns to confirm target specificity and rule off-target effects .

Q. Why do some studies report poor in vivo efficacy despite strong in vitro activity for this compound derivatives?

- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., plasma half-life, bioavailability) via rodent studies. Poor efficacy may result from rapid clearance or blood-brain barrier exclusion. Modify the compound’s logP (via prodrug strategies) or introduce PEGylation to enhance circulation time. Validate with PET imaging or tissue distribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.